molecular formula C9H7BrN2O2 B1425446 Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 908581-18-0

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B1425446
M. Wt: 255.07 g/mol
InChI Key: HVNRXVYXTRSZKM-UHFFFAOYSA-N
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Description

“Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is represented by the SMILES string COC(C1=CN2C=CN=C2C(Br)=C1)=O . The molecular weight of the compound is 255.07 .


Physical And Chemical Properties Analysis

“Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a solid substance . It has a molecular weight of 255.07 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Pharmaceutical Industry and API-based Synthesis

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is significant in the pharmaceutical industry, particularly in API (Active Pharmaceutical Ingredient) synthesis. It is used in palladium-catalyzed Suzuki–Miyaura borylation reactions, a method efficient for preparing various active agents. This compound is part of a nitrogen-rich system incorporated into potential anti-cancer and anti-TB agents through acid amine coupling reactions (Sanghavi et al., 2022).

Anti-inflammatory and Analgesic Activity

A related derivative, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, has been found to have anti-inflammatory and analgesic activity, highlighting the therapeutic potential of compounds within this chemical class (Di Chiacchio et al., 1998).

Synthesis in Ionic Liquids

The synthesis of 3-aminoimidazo[1,2-a]pyridines, closely related to Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, can be efficiently carried out in ionic liquids, demonstrating the versatility of these compounds in various synthetic environments (Shaabani et al., 2006).

Safety And Hazards

“Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNRXVYXTRSZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724399
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

CAS RN

908581-18-0
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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